2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt 2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt
Brand Name: Vulcanchem
CAS No.: 68631-11-8
VCID: VC18452436
InChI: InChI=1S/C17H14ClN3O7S2.2Na/c1-8-4-16(30(26,27)28)14(7-12(8)18)20-21-17-11-5-9(29(23,24)25)6-15(22)10(11)2-3-13(17)19;;/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
SMILES:
Molecular Formula: C17H12ClN3Na2O7S2
Molecular Weight: 515.9 g/mol

2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt

CAS No.: 68631-11-8

Cat. No.: VC18452436

Molecular Formula: C17H12ClN3Na2O7S2

Molecular Weight: 515.9 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt - 68631-11-8

Specification

CAS No. 68631-11-8
Molecular Formula C17H12ClN3Na2O7S2
Molecular Weight 515.9 g/mol
IUPAC Name disodium;7-amino-8-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate
Standard InChI InChI=1S/C17H14ClN3O7S2.2Na/c1-8-4-16(30(26,27)28)14(7-12(8)18)20-21-17-11-5-9(29(23,24)25)6-15(22)10(11)2-3-13(17)19;;/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Standard InChI Key QOHDMCNGVVUPJW-UHFFFAOYSA-L
Canonical SMILES CC1=CC(=C(C=C1Cl)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a naphthalene backbone substituted with sulfonic acid (-SO₃H), amino (-NH₂), and hydroxyl (-OH) groups. The azo (-N=N-) bridge connects the naphthalene system to a chlorinated and methylated benzene ring, which is further functionalized with a sulfonic acid group. The disodium salt form enhances water solubility, a critical property for dye applications .

Key Structural Features:

  • Naphthalene core: Provides aromatic stability and planar geometry for light absorption.

  • Azo linkage: Responsible for chromophoric properties, enabling visible light absorption.

  • Sulfonic acid groups: Improve solubility in aqueous media and facilitate ionic interactions.

  • Chloro and methyl substituents: Influence electronic effects and steric hindrance, modulating dye stability and color intensity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step process:

Step 1: Diazotization

A primary aromatic amine (e.g., 5-chloro-4-methyl-2-aminobenzenesulfonic acid) is treated with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt.

Step 2: Azo Coupling

The diazonium salt undergoes electrophilic substitution with 6-amino-4-hydroxy-2-naphthalenesulfonic acid in an alkaline medium. The coupling reaction occurs at the ortho position relative to the hydroxyl group on the naphthalene ring .

Step 3: Salt Formation

The final product is neutralized with sodium hydroxide to yield the disodium salt, enhancing solubility for industrial use .

Industrial Optimization

  • Reaction Conditions:

    • Temperature: 0–5°C for diazotization; 10–15°C for coupling.

    • pH: Maintained at 8–9 during coupling to prevent premature hydrolysis .

  • Yield and Purity: Industrial processes achieve ~85–90% yield, with HPLC purity >95% .

Physicochemical Properties

Solubility and Stability

PropertyValue/DescriptionSource
Water Solubility>50 g/L (20°C)
Ethanol SolubilityPartially soluble (~10 g/L)
pH StabilityStable at pH 4–10; hydrolyzes in strong acids/bases
Thermal StabilityDecomposes above 250°C

Spectral Characteristics

  • UV-Vis Absorption: λmax=520nm\lambda_{\text{max}} = 520 \, \text{nm} (in water), corresponding to its deep red hue.

  • IR Spectroscopy: Peaks at 1180 cm⁻¹ (S=O stretch), 1520 cm⁻¹ (N=N stretch), and 3450 cm⁻¹ (-OH stretch) .

Applications in Industry

Textile Dyeing

The compound is extensively used for dyeing cotton, silk, and nylon due to its:

  • High affinity for cellulose fibers: Forms ionic bonds with fabric surfaces .

  • Colorfastness: Resists fading under washing (soaping fastness: Grade 3–4) and light exposure (lightfastness: Grade 2–3) .

Specialty Applications

  • Biological Staining: Utilized in histology for contrast enhancement in tissue samples.

  • Inkjet Inks: Provides vibrant hues in photo-quality printing .

Comparative Analysis with Analogues

CompoundSubstituentsλmax\lambda_{\text{max}} (nm)Application
Direct Black 36Dual azo groups560Leather dyeing
FD&C Red 40Methoxy and methyl groups505Food coloring
This CompoundChloro, methyl, sulfonic520Textiles, inks

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